molecular formula C11H14BrNO3 B8241056 4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide

4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide

Cat. No.: B8241056
M. Wt: 288.14 g/mol
InChI Key: QXHUTPAWRXIMNY-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is a benzamide derivative characterized by the presence of a bromine atom at the 4-position, a methyl group on the nitrogen atom, and a 2-(2-methoxyethoxy) substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide typically involves the bromination of N-methyl-2-(2-methoxyethoxy)benzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-methyl-2-(2-methoxyethoxy)benzamide is unique due to the presence of the 2-(2-methoxyethoxy) substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-13-11(14)9-4-3-8(12)7-10(9)16-6-5-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHUTPAWRXIMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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